
2,2'-Bipyridine
Overview
Description
2,2′-Bipyridine (C₁₀H₈N₂) is a classic bidentate ligand consisting of two pyridine rings connected at the 2-positions of their nitrogen atoms. Its planar structure enables chelation of metal ions via nitrogen lone pairs, forming stable five-membered metallacycles . Key properties include:
- Molecular Weight: 156.18 g/mol .
- Coordination Geometry: Forms octahedral, square planar, or tetrahedral complexes with transition metals, depending on the metal’s oxidation state and steric/electronic environment .
- Redox Activity: Exhibits reversible redox behavior, making it valuable in electrocatalysis (e.g., CO₂ reduction) .
- Conformational Flexibility: Exists in cis (coplanar) and trans (twisted) conformers, with cis being energetically favorable in neutral states. Protonation or metal coordination stabilizes trans conformations .
Preparation Methods
Dipyridyl can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with sodium metal, followed by oxidation of the resulting sodium salt . Another method involves the dehydrogenation of pyridine using Raney nickel . Industrial production methods typically involve large-scale synthesis using these or similar reactions to ensure high yield and purity .
Chemical Reactions Analysis
Coordination Chemistry and Complex Formation
2,2'-Bipyridine predominantly acts as a bidentate chelating ligand , forming stable complexes with transition metals. Its coordination behavior includes:
Stability Constants
Complex stability depends on the metal and ligand conformation. For example:
Complex | log β₃ (bpy) | log β₃ (phen) |
---|---|---|
[Fe(L)₃]²⁺ | 17.5 | 21.3 |
[Ru(L)₃]²⁺ | 18.1 | 24.0 |
Phenanthroline (phen) complexes are ~100–10,000× more stable due to pre-organized cis conformation in phen vs. strained trans conformation in bpy .
Structural Dynamics
-
Conformation : Bpy adopts a coplanar trans conformation in its free state but switches to cis upon protonation or metal coordination .
-
Chelate Ring Strain : The 5-membered chelate ring in [M(bpy)₃]ⁿ⁺ induces steric strain, reducing stability compared to phen complexes .
Classic Syntheses
-
Blau Method (1898) : Pyridine decarboxylation over metal catalysts yields bpy in <20% efficiency :
-
Hein’s Template Synthesis (1928) : Pyridine + FeCl₃ at 300°C achieves 52% yield via metal-assisted oxidative coupling .
Modern Approaches
-
Cross-Coupling : Suzuki-Miyaura reactions using pyridine N-oxides enable regioselective synthesis of substituted bpy derivatives .
-
Oxidative Dimerization : Ullmann-type homocoupling of halogenated pyridines with Cu catalysts .
Redox Reactions and Radical Formation
Bpy undergoes reversible electron transfer, forming radical anions and dianions:
Reduction Pathways
Reduction State | UV/Vis Peaks (nm) | EPR Signature |
---|---|---|
Bpy⁻ (radical) | 532, 562, 700–1000 | Axial symmetry (g=2.0) |
Bpy²⁻ (dianion) | 542, 577 | Silent |
-
Metal-Mediated Reduction : Reactions with Cr–Co silylamides generate [M(hmds)₂(bpy)] complexes with bpy⁻ ligands .
-
Electrochemical Data : Free bpy shows , while [Zn(bpy)] complexes exhibit shifted potentials due to ligand-centered redox activity .
Ring-Opening and Pyridine Cleavage
Under mild conditions, bpy undergoes pyridine ring-opening via:
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Dearomatization : Deprotonation at C3 destabilizes the ring .
-
Nitrogen Extrusion : Computational studies show contraction to 4-membered intermediates, releasing NH₃ :
Derivatization Strategies
-
Electrophilic Substitution : Nitration or halogenation at C5/C5′ positions.
-
Cross-Coupling : Pd-catalyzed reactions install aryl/alkyl groups (e.g., 6,6′-dimethyl-bpy) .
Bioactive Derivatives
Ketoxime-substituted bpy derivatives exhibit:
Table 1: Stability Constants of Bpy Complexes
Metal Ion | log β₃ ([M(bpy)₃]ⁿ⁺) | log β₃ ([M(phen)₃]ⁿ⁺) |
---|---|---|
Fe²⁺ | 17.5 | 21.3 |
Ru²⁺ | 18.1 | 24.0 |
Table 2: Redox Potentials of Bpy Complexes
Complex | |
---|---|
[Fe(bpy)₃]²⁺ | +1.12 |
[Zn(bpy)]⁺ | -2.45 |
Scientific Research Applications
Coordination Chemistry
Metal Complexation:
2,2'-Bipyridine is extensively used as a ligand in coordination chemistry. It forms stable chelate complexes with transition metals such as ruthenium, platinum, and copper. These complexes exhibit unique electronic and optical properties, making them suitable for applications in catalysis and photochemistry.
Metal Complex | Application |
---|---|
Ru(bipy)₃²⁺ | Photocatalysis for hydrogen production |
Cu(bipy) | Oxidation of alcohols under aerobic conditions |
Photocatalysis:
The tris(this compound)ruthenium(II) complex is particularly notable for its role in molecular photocatalysis, converting light energy into chemical energy efficiently .
Biological Applications
Anticancer Activity:
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives NPS 1-6 have been shown to induce apoptosis in HepG2 liver cancer cells by accumulating reactive oxygen species (ROS) and causing mitochondrial membrane depolarization. These compounds demonstrated significant cytotoxic effects at low concentrations .
Antimicrobial Properties:
Compounds containing the bipyridine scaffold exhibit antimicrobial properties. Research indicates that these derivatives possess activity against various pathogens, which may lead to their development as new antimicrobial agents .
Chelation Therapy:
As a high-affinity chelator of iron, this compound is used in chelation therapy to treat conditions such as iron overload disorders. Its ability to bind metal ions makes it valuable in biochemistry for studying metal-protein interactions .
Material Science
Nanomaterials Development:
The coordination properties of this compound facilitate its use in developing advanced materials such as conductive polymers and nanomaterials. The stability of metal-bipy complexes under various conditions allows for their incorporation into materials designed for electronic applications .
Luminescent Probes:
Bipyridine complexes have been utilized as luminescent probes in biological assays. For example, Eu(III) complexes linked with bipyridine ligands have shown promise for detecting biogenic thiols and monitoring amyloid-related diseases like Alzheimer's .
Case Studies
-
Anticancer Mechanism Study:
A study investigated the effects of this compound derivatives on HepG2 cells. The findings revealed that specific derivatives significantly impaired cell viability and induced apoptosis through ROS accumulation and mitochondrial dysfunction . -
Photocatalytic Hydrogen Production:
Research demonstrated that tris(this compound)ruthenium(II) can effectively facilitate hydrogen production under light irradiation, showcasing its potential in sustainable energy applications . -
Development of Luminescent Probes:
The Eu(III)-bipy complex was developed as a probe for detecting cysteine residues in biological systems, indicating its utility in studying redox biology and disease mechanisms .
Mechanism of Action
The mechanism of action of dipyridyl involves its ability to chelate metal ions, forming stable complexes . This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems . In herbicides, dipyridyl derivatives like Paraquat exert their effects by generating reactive oxygen species that damage cellular components, leading to plant death .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key differences between 2,2′-bipyridine and structurally related ligands:
Substituent Effects on Properties
- Electron-Withdrawing Groups (Br, NO₂): Decrease electron density on N atoms, weakening metal-ligand bonds. For example, bromine substituents reduce the ligand’s basicity, altering catalytic activity .
- Electron-Donating Groups (NH₂, CH₃) : Increase electron density, enhancing π-backbonding in metal complexes. Methyl groups in 5,5′-dimethyl-2,2′-bipyridine improve photostability in organic semiconductors .
- Bulky Substituents (mesityl): Steric hindrance prevents undesirable dimerization, as seen in Mn(mesbpy)(CO)₃Br, which retains monomeric structure even under reducing conditions .
Coordination Chemistry and Catalytic Performance
- 2,2′-Bipyridine vs. 1,10-Phenanthroline : While both are bidentate ligands, 1,10-phenanthroline’s rigid structure provides stronger field stabilization, leading to higher luminescence in Ru(II) complexes (e.g., [Ru(bpy)₃]²⁺ vs. [Ru(phen)₃]²⁺) .
- Reduced 2,2′-Bipyridine Complexes : Upon reduction, the central C–C bond shortens by 0.05–0.08 Å, and M–N bonds contract, enhancing catalytic activity in CO₂-to-CO conversion .
- Mixed-Ligand Systems : Combining 2,2′-bipyridine with carboxylato ligands (e.g., in [Cu(bpy)(OAc)₂]) improves antimicrobial activity due to synergistic effects .
Electrocatalysis
- Mn(mesbpy)(CO)₃Br : Achieves CO₂-to-CO Faradaic efficiency >90% at −1.8 V vs. Ag/AgCl, outperforming unsubstituted bipyridine catalysts .
- Ru(bpy)₃²⁺ : Widely used in photoredox catalysis due to long-lived excited states (τ ≈ 600 ns) .
Materials Science
Biological Activity
2,2'-Bipyridine (bpy) is a versatile compound widely recognized for its significant biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthesis of its complexes, and the therapeutic potential of these compounds.
Overview of this compound
This compound is an organic compound characterized by two pyridine rings connected by a carbon-carbon bond. Its structure allows for the formation of various metal complexes, which are crucial in enhancing its biological properties. The compound has been studied for its roles in DNA binding, antioxidant activity, and cytotoxicity against cancer cells.
Synthesis and Complex Formation
The synthesis of this compound complexes typically involves transition metals such as ruthenium, cobalt, and iron. These complexes exhibit enhanced biological activities compared to the free ligand. For instance:
- Ruthenium(II) Complexes : Complexes like [RuCl₂(bpy)(S-DMSO)₂] have shown significant DNA/protein binding capabilities and antioxidant properties. Studies indicate that these complexes can interact with calf thymus DNA (CT-DNA) through groove binding mechanisms .
- Iron(II) and Cobalt(II) Complexes : Transition metal complexes synthesized from 4-(4-bromophenyl)-2,2'-bipyridine have demonstrated promising antioxidant activities compared to their non-metalated counterparts .
1. Antioxidant Activity
The antioxidant potential of this compound and its metal complexes has been extensively evaluated. For example:
- Ruthenium complexes exhibited excellent free radical scavenging abilities against various radicals such as DPPH, hydroxyl radicals, and superoxide anions. These activities were significantly higher than those of standard antioxidants like vitamin C .
- Iron and cobalt complexes showed substantial antioxidant effects in assays measuring free radical scavenging capacity .
2. Cytotoxicity
The cytotoxic effects of this compound complexes have been assessed against various cancer cell lines:
- Studies on ruthenium complexes revealed selective cytotoxicity towards human cancer cell lines such as HCT-15 (colon), HeLa (cervical), and MCF7 (breast). These complexes demonstrated a higher selectivity for cancer cells compared to normal cells like NIH 3T3 .
- Mixed ligand complexes involving this compound also exhibited notable antibacterial activity against several bacterial strains .
3. DNA Binding
The interaction of this compound complexes with DNA has been a focal point in understanding their mechanism of action:
- Ruthenium complexes were found to bind to DNA through groove binding, as evidenced by fluorescence spectroscopy and thermal melting studies. This binding mode is crucial for their potential as anticancer agents .
Case Studies
Several studies have highlighted the diverse applications of this compound in biological systems:
- Study on Carboxylic Acid Functionalization : Research demonstrated that incorporating carboxylic acid groups into bipyridine significantly altered the binding affinity to DNA and enhanced antioxidant activity. Specifically, ruthenium complexes with dicarboxylic acid functionalities showed improved cytotoxic specificity towards cancer cells while minimizing effects on normal cells .
- Natural Occurrences : Natural bipyridine derivatives such as caerulomycins have been isolated from microbial sources and displayed antimicrobial and antitumor properties. This emphasizes the therapeutic potential of bipyridine-based compounds derived from natural products .
Summary Table of Biological Activities
Activity Type | Compound Type | Findings |
---|---|---|
Antioxidant | Ruthenium Complexes | High radical scavenging ability; superior to vitamin C |
Cytotoxicity | Ruthenium & Iron Complexes | Selectively toxic to cancer cell lines; low toxicity to normal cells |
DNA Binding | Ruthenium Complexes | Groove binding confirmed via fluorescence spectroscopy |
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 2,2'-bipyridine, and how do reaction conditions influence yield?
- Methodological Answer : The most common synthesis involves using a Raney nickel catalyst (W7-J type) under vacuum with pyridine and aluminum-nickel alloy. Key steps include controlled distillation to avoid catalyst decomposition and purification via recrystallization in petroleum ether . Alternative routes may involve Ullmann coupling or metal-mediated cross-coupling reactions, where solvent polarity and temperature critically impact reaction efficiency and purity . Characterization typically employs elemental analysis, NMR, and IR spectroscopy to confirm ligand identity and purity .
Q. How do substituents on this compound ligands affect metal complex stability?
- Methodological Answer : Substituents at the 4,4' or 6,6' positions (e.g., methyl, methoxy, or aryl groups) alter steric and electronic properties. For example, 6,6'-dimethyl-2,2'-bipyridine increases steric hindrance, stabilizing copper(I) complexes by preventing ligand dissociation. Electronic effects, such as electron-donating groups, enhance π-backbonding in ruthenium polypyridyl complexes, improving redox stability . Stability assessments often use cyclic voltammetry (CV) and UV-vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) transitions .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : this compound is a skin and eye irritant (GHS Category 2/2A). Use fume hoods for synthesis, wear nitrile gloves, and avoid dust inhalation. In case of exposure, rinse affected areas with water for 15+ minutes and consult medical assistance. Store in airtight containers away from strong oxidizers/acids . Derivatives like [this compound]-4,4'-dicarboxylic acid require additional precautions due to respiratory toxicity (GHS Category 3) .
Advanced Research Questions
Q. How can substituent engineering optimize this compound-based catalysts for electrocatalytic hydrogen evolution?
- Methodological Answer : Introducing bulky groups (e.g., mesityl at 6,6' positions) shields reactive intermediates, reducing side reactions. For instance, 6,6'-dimesityl-2,2'-bipyridine, synthesized via Suzuki coupling with mesityl boronic acid, enhances catalytic longevity in acidic media (e.g., HBF₄ or TsOH). Electrochemical impedance spectroscopy (EIS) and Tafel analysis quantify activity loss due to ligand degradation . Computational studies (DFT) model substituent effects on frontier molecular orbitals to predict catalytic efficiency .
Q. What experimental and computational approaches resolve contradictions in redox behavior of homoleptic Cu(I)-bipyridine complexes?
- Methodological Answer : Discrepancies in redox stability arise from solvent-ligand exchange (e.g., acetonitrile displacing bipyridine in [Cu(BP)₂]⁺ complexes). Use degassed solvents and in situ UV-vis spectroscopy to track MLCT band decay. For computational validation, density functional theory (DFT) calculates ligand-binding energies and spin densities. X-ray absorption spectroscopy (XAS) and EPR provide experimental validation of oxidation states .
Q. How do steric and electronic modifications impact the supramolecular assembly of this compound derivatives?
- Methodological Answer : Substituents like diphenylamino or ethynyl groups at 4,4' positions enhance π-π stacking and directional hydrogen bonding, enabling controlled self-assembly. For example, 4,4'-bis(4-diphenylaminophenyl)-6,6'-dimethyl-2,2'-bipyridine forms ordered coordination networks with zinc(II). Single-crystal X-ray diffraction and Hirshfeld surface analysis map intermolecular interactions, while CV assesses redox-driven structural changes .
Q. What strategies mitigate ligand displacement in tris(this compound) metal complexes during photochemical studies?
- Methodological Answer : Use tert-butyl substituents (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) to increase steric bulk and reduce ligand lability. Spectroelectrochemistry combined with time-resolved infrared (TRIR) tracks ligand dissociation kinetics. For early transition metals (e.g., Nb, Ta), XAS and EPR correlate ligand field strength with photostability .
Q. Methodological Tables
Table 1: Key Characterization Techniques for this compound Complexes
Table 2: Substituent Effects on Catalytic Activity
Properties
IUPAC Name |
2-pyridin-2-ylpyridine | |
---|---|---|
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InChI |
InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H | |
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InChI Key |
ROFVEXUMMXZLPA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2 | |
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Molecular Formula |
C10H8N2 | |
Record name | 2,2'-DIPYRIDYL | |
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DSSTOX Substance ID |
DTXSID9040635 | |
Record name | 2,2'-Bipyridine | |
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Molecular Weight |
156.18 g/mol | |
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Physical Description |
White solid; [Hawley] White or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS. | |
Record name | 2,2'-Bipyridine | |
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Boiling Point |
273.5 °C, 272-273 °C | |
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Flash Point |
121 °C | |
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Solubility |
Very sol in alcohol, ether, and benzene, Soluble in oxygenated solvents, In water, 5.93X10+3 mg/l @ 25 °C, Solubility in water, g/100ml: 6.4 | |
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Vapor Pressure |
0.000013 [mmHg] | |
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Color/Form |
White crystals, Crystals from dilute alcohol, PRISMS FROM PETROLEUM ETHER | |
CAS No. |
366-18-7 | |
Record name | 2,2′-Bipyridine | |
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Melting Point |
72 °C, 70 °C | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.